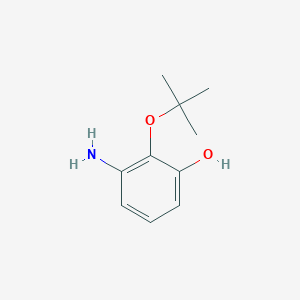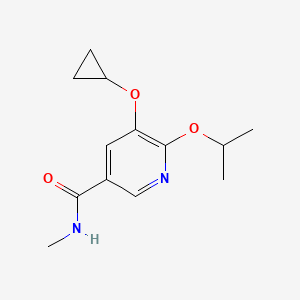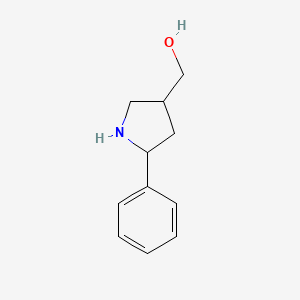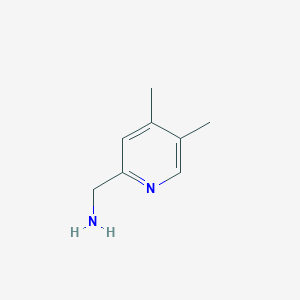
(4,5-Dimethylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a methylamine group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves the reaction of 4,5-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced amine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In industry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the additional methyl groups at positions 4 and 5.
4-Methylpyridine: Lacks the methylamine group at position 2.
5-Methylpyridine: Similar to 4-methylpyridine but with the methyl group at position 5.
Uniqueness
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the methylamine group at position 2 and the methyl groups at positions 4 and 5
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4,5-dimethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3 |
InChI Key |
KBVSOPXRCQYOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



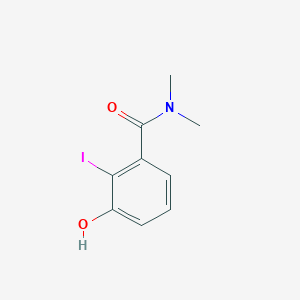
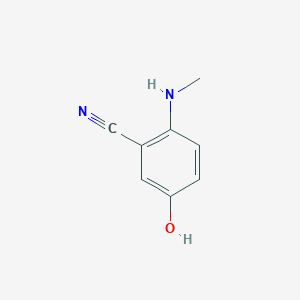
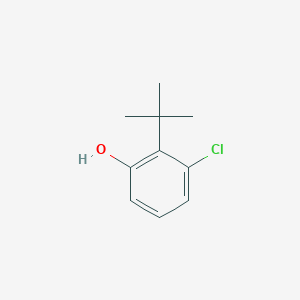
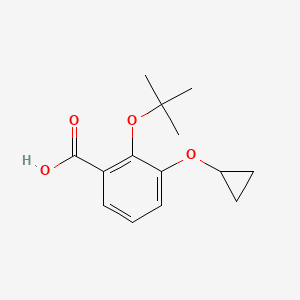
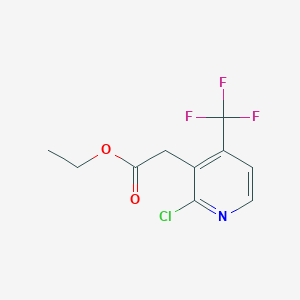
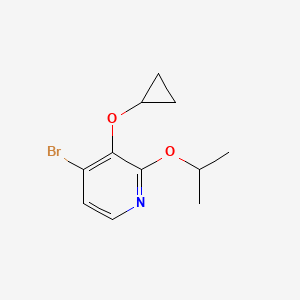
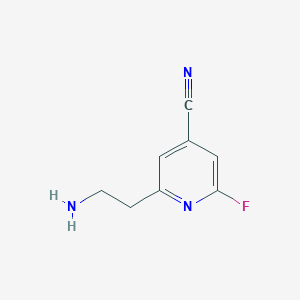
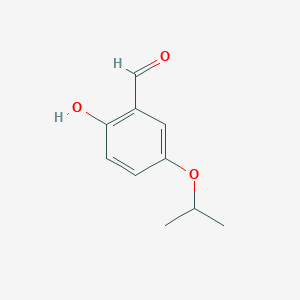
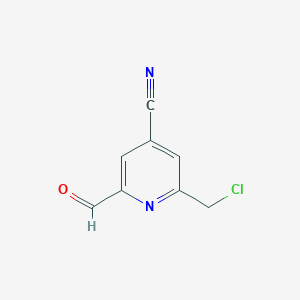
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
